molecular formula C8H8ClN3O B3030527 Azetidin-1-yl(5-chloropyrazin-2-yl)methanone CAS No. 915948-98-0

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone

Cat. No. B3030527
CAS RN: 915948-98-0
M. Wt: 197.62
InChI Key: WIFSSWYPPHSSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone is a compound that falls within the class of azetidin-2-ones, which are recognized for their utility as building blocks in the synthesis of a variety of organic molecules. These molecules exploit the strain energy associated with the four-membered cyclic lactam (beta-lactam) skeleton, which is also a key structure in the synthesis of beta-lactam antibiotics .

Synthesis Analysis

The synthesis of azetidin-2-ones, including derivatives such as this compound, often involves the Staudinger reaction, which is a method for generating ketenes that react with haloimines to form the azetidinone ring . Additionally, the synthesis of enantiopure azetidin-2-ones can be achieved through a practical approach from readily available starting materials, such as l-(+)-methionine, which is then transformed into the chiral azetidine ring . Furthermore, the synthesis of azetidinones can be accomplished by reacting certain imines with chloroacetyl chloride in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is characterized by a strained four-membered lactam ring, which is highly reactive due to the ring strain. This reactivity is exploited in various synthetic transformations to create a diverse array of target molecules . The molecular structure of this compound specifically would include a pyrazinyl group and a methanone moiety attached to the azetidinone core.

Chemical Reactions Analysis

Azetidin-2-ones can undergo a variety of chemical reactions, including ring-opening reactions when treated with nucleophiles such as sodium methoxide, leading to the formation of different functionalized compounds . They can also participate in decarboxylative condensation reactions with carbonyl compounds to generate azomethine ylides, which can be trapped by various dipolarophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their strained ring structure, which imparts a high degree of reactivity. These compounds are typically characterized using spectroscopic methods such as 1H NMR, IR, and mass spectrometry . The presence of substituents on the azetidinone ring, such as the 5-chloropyrazin-2-yl group, can further modify the chemical properties, potentially enhancing the compound's biological activity .

Scientific Research Applications

  • Antimicrobial and Anticancer Activity : A study by Hafez et al. (2016) synthesized derivatives related to Azetidin-1-yl(5-chloropyrazin-2-yl)methanone, showing significant in vitro antimicrobial and anticancer activities. Compounds demonstrated higher anticancer activity than the reference drug doxorubicin.

  • Synthesis and Application in Drug Development : Research by Dejaegher & de Kimpe (2004) investigated the synthesis of 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones, potentially useful as intermediates in developing highly functionalized compounds.

  • Antibacterial and Antifungal Activities : A study by Ayyash & Habeeb (2019) found that novel 2-azetidinone derivatives exhibited excellent antibacterial and antifungal activities.

  • Catalytic Asymmetric Addition of Organozinc Reagents : Research by Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity.

  • Microwave-Assisted Synthesis : A study by Sharma & Sharma (2014) described a microwave-assisted synthesis of pyrazole derivatives related to this compound, offering efficient and scalable reactions.

  • Synthesis and Evaluation for Antitubercular Activity : Thomas et al. (2014) focused on synthesizing azetidinone derivatives incorporating 1, 2, 4-triazole and evaluating their anti-tubercular activity. They found that specific derivatives showed promising activity against Mycobacterium tuberculosis (Thomas, George, & Harindran., 2014).

  • Insilico Designing for Antimicrobial Inhibition : Behera.S et al. (2014) conducted an insilico study designing Pyrazol-1-Yl Azetidin-2-One derivatives as potential inhibitors of antimicrobial target proteins, indicating drug likeness properties of the compounds (Behera.S, Mohanta.R., Mishra S.K, SahuS., Mohanta L., & Banerjee, 2014).

Mechanism of Action

While the mechanism of action for Azetidin-1-yl(5-chloropyrazin-2-yl)methanone is not explicitly stated, a related compound, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, is known to inhibit monoacylglycerol lipase (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) .

properties

IUPAC Name

azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFSSWYPPHSSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676990
Record name (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915948-98-0
Record name (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask fitted with overhead stirrer, condenser, thermometer and nitrogen line was added 5-chloropyrazine-2-carboxylic acid (1.0 eq), DMF (0.069 eq) and toluene (5.52 vols) under a nitrogen atmosphere. The mixture was heated to 60-65° C., and thionyl chloride (1.5 eq) added drop-wise to the batch over approximately 2 hours. The thionyl chloride was washed into the flask with toluene (0.2 vols). The reaction mixture was heated at 60-65° C. for at least 4 hours, then cooled to 40-45° C. and distilled under vacuum, removing approximately 4.5 vol distillates, and distilling to a final volume of 3.2 vols. Toluene (10.6 vol) was added, and the mixture distilled under vacuum at 40-45° C., removing approximately 9.1 vol distillates, and distilling to a final volume of 4.7 vols. The mixture was then cooled to 20-25° C., and dichloromethane (10.6 vols) added. The mixture was cooled to 0-5° C. Meanwhile, to a second flask fitted with overhead stirrer, condenser, thermometer and nitrogen line was added azetidine hydrochloride (0.284 eq), dichloromethane (5.2 vols) under a nitrogen atmosphere. Triethylamine (2.57 eq) was added over at least 15 minutes maintaining the reaction temperature from 20-25° C., the triethylamine was washed into the flask with dichloromethane (0.13 vols), and the mixture cooled to −5° C. to −10° C. The acid chloride solution in the first flask was added to the second flask in portions maintaining the reaction temperature at −5° C. to −10° C. over a time period of 2-5 hours. The pH was tested and adjusted to pH>7 after the acid chloride addition. The reaction mixture was agitated for at least 30 minutes at −5° C. to −10° C. Water (10.6 vols) was added to the second flask and the temperature was allowed to increase to 20-25° C. The mixture was agitated for approximately 25 minutes and then the layers were separated. A 3.17% w/w solution (1.46 eq) of hydrochloric acid (prepared from 32% w/w hydrochloric acid and water) was added to the organic layer B keeping the batch temperature at 20-25° C. The mixture was agitated for 30 minutes at this temperature. The layers were separated, and the organic phase was treated with 26% w/w sodium chloride solution (approximately 8.9 vols) and the batch agitated at 20-25° C. for at least 15 minutes. The layers were separated and the organic layers was heated to reflux, and dichloromethane was removed by atmospheric distillation, distilling to a final volume of approximately 1-2 vols, collecting approximately 11.9 vols distillates. The resulting mixture was cooled to 20-25° C., and heptane (10.5 vols) added. The mixture was heated to reflux for 60 minutes, and then cooled to 90-100° C. The hot solution was filtered through a filter containing 10% w/w of activated charcoal into a clean dry vessel. The filter was washed with heptane (0.43 vols) and the solution cooled to 20-25° C. over at least 2 hours. The resulting crystallised slurry was filtered, and the solid washed with pentane (0.94 vols). After drying in the vacuum oven at 40° C. overnight, the desired product was obtained as a solid (corrected yield 65-78%). 1H NMR δ (400 MHz CDCl3): 2.35-2.42 (2H, m), 4.26 (2H, t), 4.67 (2H, t), 8.52 (1H, d), 9.09 (1H, d); m/z 198 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
layer B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
65%

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.55 mL, 17.5 mmol), followed by DMF (2 drops), was added to a mixture of 5-chloropyrazine-2-carboxylic acid (CAS no. 36070-80-1, Intermediate 33) (2.31 g, 14.6 mmol) in DCM (40 mL). The reaction was stirred at RT for 2 hours after which time the volatiles were removed under reduced pressure. The residue was taken up DCM (40 mL) and azetidine (1.08 mL, 16.03 mmol) and triethylamine (4.46 mL, 32.06 mmol) added. The mixture was stirred at RT for 72 hours. The volatiles were removed under reduced pressure and ethyl acetate (100 mL) added to the residue. The organics were washed with water (100 mL), citric acid (50 mL), saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried (MgSO4), filtered and the solvent removed under reduced pressure. The residue was purified by flash chromatography, eluting with a gradient of 50-100% ethyl acetate in isohexane, to afford the product (2.38 g, 82%). 1HNMR δ (400 MHZ, CDCl3): 2.35-2.42 (2H, m), 4.26 (2H, t), 4.67 (2H, t), 8.52 (1H, d), 9.09 (1H, d); m/z 198 (M+H)+.
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.08 mL
Type
reactant
Reaction Step Four
Quantity
4.46 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Eight
Yield
82%

Synthesis routes and methods III

Procedure details

Oxalyl chloride (1.55 mL, 17.48 mmol), followed by DMF (2 drops), was added to a mixture of 5-chloropyrazine-2-carboxylic acid (2.31 g, 14.57 mmol) in DCM (40 mL). The reaction was stirred at RT for 2 hours after which time the volatiles were removed in vacuo. The residue was taken up DCM (40 mL) and azetidine (1.08 mL, 16.03 mmol) and triethylamine (4.46 mL, 32.06 mmol) added. The mixture was stirred at RT for 72 hours. The volatiles were removed in vacuo and ethyl acetate (100 mL) added to the residue. The organics were washed with water (100 mL), citric acid (50 mL), saturated sodium bicarbonate solution (50 mL), brine (50 mL), dried (MgSO4), filtered and the solvent removed in vacuo to give a yellow solid. The residue was chromatographed on silica, eluting with a gradient of 50-100% ethyl acetate in iso-hexane, to give the desired compound as a yellow solid (2.38 g). 1H NMR δ (CDCl3): 2.35-2.42 (2H, m), 4.26 (2H, t), 4.67 (2H, t), 8.52 (1H, d), 9.09 (1H, d); m/z 198 (M+H)+.
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three
Quantity
4.46 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
Reactant of Route 6
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.